molecular formula C8H4ClN3 B1428272 6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile CAS No. 1414864-00-8

6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile

Cat. No.: B1428272
CAS No.: 1414864-00-8
M. Wt: 177.59 g/mol
InChI Key: CYARPBLYIHIVJL-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile is a chemical compound with the molecular formula C8H4ClN3 and a molecular weight of 177.59 g/mol . It is typically offered with a high purity level, such as 97% . This compound belongs to the imidazo[1,2-a]pyridine class of nitrogen-containing bridgehead heterocycles, which are of significant interest in medicinal and materials chemistry due to their resemblance to privileged structures like purines . While specific biological data for this exact molecule is not fully detailed in the literature, derivatives of the imidazo[1,2-a]pyridine scaffold are extensively researched for their diverse pharmacological properties. These related compounds have demonstrated potential as core structures in the development of anticancer and anti-inflammatory agents, often functioning by modulating key signaling pathways such as NF-κB and STAT3 . Furthermore, imidazo[1,2-a]pyridine-based compounds are increasingly recognized in the field of fluorescence imaging, where they serve as the foundation for developing probes to detect various ions and biomolecules, as well as to monitor pH changes in biological systems . The presence of both a chloro and a cyano functional group on the core structure makes this compound a versatile and valuable building block for further synthetic elaboration in drug discovery and the development of novel optical materials. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-6-1-2-8-11-3-4-12(8)7(6)5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYARPBLYIHIVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile involves a two-step one-pot reaction. This method starts with the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate. This intermediate is then condensed with active electrophiles such as bromoacetonitrile in the same flask without isolation, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atom.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile has shown significant promise in medicinal chemistry:

  • Antitubercular Activity : Compounds derived from this scaffold have demonstrated activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, recent studies have highlighted its potential as a lead compound in developing new anti-TB agents with minimum inhibitory concentrations (MICs) as low as 0.004 μM against replicating Mycobacterium tuberculosis .
  • Cancer Research : The compound acts as an intermediate in synthesizing various pharmaceuticals targeting cancer pathways. Its derivatives have been explored for their efficacy against different cancer cell lines, including prostate and breast cancer .

Biological Studies

The compound is utilized in biological studies focusing on:

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in disease pathways, making it a valuable tool for understanding biochemical mechanisms .
  • Receptor Binding Studies : It plays a role in receptor binding assays that help elucidate drug-receptor interactions crucial for drug design .

Industrial Applications

In addition to its research applications, this compound serves as an important intermediate in the synthesis of agrochemicals and pharmaceuticals. Its versatility allows for the preparation of various derivatives that can be tailored for specific applications .

Case Study 1: Anti-Tubercular Activity

A study conducted by Abrahams et al. identified several imidazo[1,2-a]pyridine compounds with potent anti-TB activity through high-throughput screening. The study highlighted the structure-activity relationship (SAR) of these compounds, showing how modifications to the scaffold could enhance efficacy against Mtb .

Case Study 2: Cancer Therapeutics

Research published on the anti-cancer properties of derivatives of this compound revealed promising results against prostate cancer cell lines. Compounds were tested for cytotoxicity and showed significant potency while maintaining low toxicity profiles .

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Positional Isomers and Functional Group Variations

  • 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 1000017-93-5): Substitutes chlorine at position 5 and a carboxylic acid group at position 2. This alteration reduces molecular symmetry and increases polarity compared to the cyano-substituted target compound .
  • Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate (CAS: Unspecified): Replaces chlorine with bromine and introduces a methyl ester at position 3. Bromine’s larger atomic radius may enhance halogen bonding in biological targets, while the ester group offers hydrolytic instability compared to the cyano group .

Heterocyclic Core Modifications

  • 2-(2-Chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-5-carbonitrile: Adds a 2-chlorophenyl and cyclohexylamino group to the imidazo[1,2-a]pyridine core. This derivative exhibits anti-HIV activity (IC₅₀ = 0.18 µM) due to enhanced hydrogen bonding with reverse transcriptase .
  • (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b): Incorporates a thiazolo[3,2-a]pyrimidine core fused with a furan ring.

Physicochemical and Spectroscopic Properties

Melting Points and Stability

  • This compound: No explicit melting point reported, but its stability is inferred from synthetic protocols involving reflux conditions .
  • Compound 11a (2,4,6-trimethyl benzylidene derivative): Melts at 243–246°C , with IR peaks at 3,436 cm⁻¹ (NH) and 2,219 cm⁻¹ (CN) .
  • Compound 11b (4-cyanobenzylidene derivative): Lower melting point (213–215°C), attributed to reduced steric hindrance from the cyano substituent .

Spectroscopic Signatures

  • ¹³C NMR Shifts: The target compound’s cyano group at position 5 would resonate near 116–117 ppm, similar to 11b’s cyano signal at 117.54 ppm . Chlorine’s electron-withdrawing effect deshields adjacent carbons, as seen in 6-chloro derivatives’ NMR data .

Biological Activity

6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C8H5ClN2
  • Molecular Weight : 166.59 g/mol
  • SMILES Notation : C1=CN=C(C=C1Cl)C(=N)C#N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor binder, modulating various biological pathways. Notably, it has been identified as a potential scaffold for developing drugs aimed at combating tuberculosis (TB) and other infectious diseases .

Biological Activity Overview

Recent studies have highlighted the compound's significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, derivatives of imidazo[1,2-a]pyridine have shown potent anti-TB properties with minimal inhibitory concentrations (MIC) as low as 0.045 μM against resistant strains .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Anti-TuberculosisMIC = 0.045 μM against MDR-TB
Enzyme InhibitionInhibits QcrB enzyme in Mtb
Receptor BindingModulates biological pathways

Case Studies

  • Anti-Tuberculosis Activity :
    A study synthesized various imidazo[1,2-a]pyridine derivatives and evaluated their anti-TB properties. Compound 16 exhibited an MIC of 0.10 – 0.19 μM against the H37Rv strain and demonstrated effectiveness against MDR and XDR strains with MICs ranging from 0.05 – 1.5 μM .
  • Structure-Activity Relationship (SAR) :
    Research into the SAR of imidazo[1,2-a]pyridine derivatives indicated that substituents at specific positions significantly affect biological activity. For example, replacing a methyl group at position 6 with a chloro group resulted in a two-fold decrease in activity, underscoring the importance of precise molecular modifications in drug design .
  • Pharmacokinetic Properties :
    Preliminary pharmacokinetic studies on compound 16 revealed favorable properties such as high plasma protein binding (99.89% in humans) and low liver microsome stability (1.51% remaining after one hour), indicating potential for therapeutic use with manageable metabolism .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile, and how can its purity be validated?

  • Methodological Answer : The compound is typically synthesized via chlorination of precursor pyridine derivatives using agents like phosphoryl chloride (POCl₃). For example, chlorination of 4-methyl-2-phenyl-5-pyridinecarbonitrile yields chloro-substituted analogs . Post-synthesis, purity is validated using IR spectroscopy (e.g., nitrile C≡N stretch at ~2220 cm⁻¹) and NMR (¹H/¹³C chemical shifts for aromatic protons and nitrile groups). Multi-step purification via column chromatography or recrystallization in solvents like methanol/water mixtures is recommended .

Q. What key physicochemical properties should be prioritized during initial characterization?

  • Methodological Answer : Focus on:

  • Melting Point : Determined via differential scanning calorimetry (e.g., analogs in show sharp melting points between 200–250°C).
  • Spectroscopic Data : IR for functional groups (e.g., nitrile, chloro), ¹H NMR for aromatic proton coupling patterns, and mass spectrometry for molecular ion confirmation .
  • Solubility : Test in polar (DMF, DMSO) and non-polar solvents to guide reaction solvent selection .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., solvent ratios, catalysts). For instance, ICReDD’s approach integrates reaction path searches with experimental feedback loops to reduce trial-and-error cycles . Virtual screening of substituent effects on reactivity can also prioritize synthetic targets .

Q. How should researchers address discrepancies in spectral data during characterization?

  • Methodological Answer :

  • Cross-Validation : Compare experimental IR/NMR data with computational simulations (e.g., Gaussian for NMR chemical shifts).
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to resolve overlapping signals in crowded aromatic regions .
  • Advanced Techniques : Employ 2D NMR (COSY, HSQC) to assign coupling interactions unambiguously, as demonstrated for structurally related imidazo-pyridines .

Q. What methodologies are effective for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :

  • Antiglycation Assays : Measure IC₅₀ values using bovine serum albumin (BSA)-glucose models, with positive controls like aminoguanidine .
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like β-glucuronidase. For example, derivatives in showed activity via interactions with catalytic residues .
  • Antioxidant Screening : Employ DPPH radical scavenging assays, correlating results with electron-donating substituents (e.g., methoxy groups) .

Q. What experimental designs are recommended for elucidating reaction mechanisms involving this compound?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps.
  • Trapping Intermediates : Use low-temperature NMR or ESI-MS to detect short-lived species (e.g., nitrilium ions in nitrile-forming reactions) .
  • Factorial Design : Apply 2^k factorial experiments to assess the impact of variables (e.g., temperature, catalyst loading) on yield, minimizing resource use while maximizing data robustness .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile

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